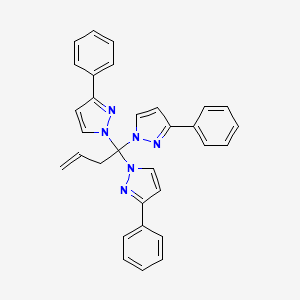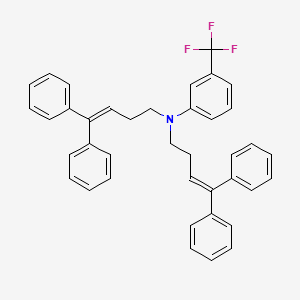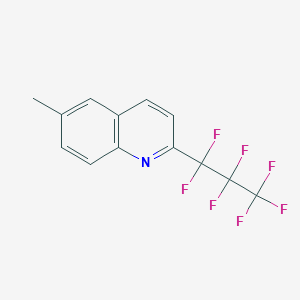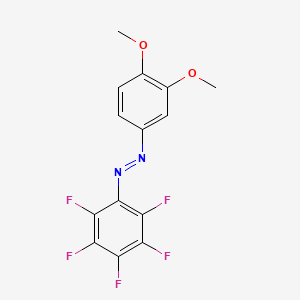
1H-Pyrazole, 1,1',1''-(3-butenylidyne)tris[3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its three phenyl groups and a butenylidyne linkage, making it a trisubstituted pyrazole derivative. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method includes using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions. This method offers high yields (74-90%) and environmentally friendly reaction conditions . Industrial production methods may involve similar catalytic processes, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- can be compared with other trisubstituted pyrazoles, such as:
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: Another pyrazole derivative with distinct functional groups, affecting its chemical behavior and uses
Properties
CAS No. |
558477-42-2 |
|---|---|
Molecular Formula |
C31H26N6 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-[1,1-bis(3-phenylpyrazol-1-yl)but-3-enyl]-3-phenylpyrazole |
InChI |
InChI=1S/C31H26N6/c1-2-21-31(35-22-18-28(32-35)25-12-6-3-7-13-25,36-23-19-29(33-36)26-14-8-4-9-15-26)37-24-20-30(34-37)27-16-10-5-11-17-27/h2-20,22-24H,1,21H2 |
InChI Key |
OJDFMGJVFADUPT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(N1C=CC(=N1)C2=CC=CC=C2)(N3C=CC(=N3)C4=CC=CC=C4)N5C=CC(=N5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)

![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)

![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)

![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
